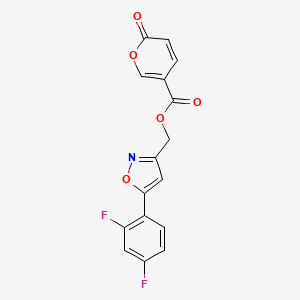
(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-oxo-2H-pyran-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-oxo-2H-pyran-5-carboxylate is a useful research compound. Its molecular formula is C16H9F2NO5 and its molecular weight is 333.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 2-oxo-2H-pyran-5-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C13H10F2N2O4 with a molecular weight of approximately 296.23 g/mol. The structure features an isoxazole ring and a pyran-5-carboxylate moiety, which are known to contribute to biological activity through various mechanisms.
Antimicrobial Properties
Several studies have investigated the antimicrobial efficacy of isoxazole derivatives, including those structurally similar to the compound . For instance, a series of substituted isoxazoles exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of fluorine substituents has been shown to enhance this activity due to increased lipophilicity and potential for better membrane penetration .
Anticancer Activity
Research indicates that compounds containing isoxazole rings demonstrate promising anticancer properties. In particular, derivatives similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. A study reported that specific substitutions on the isoxazole ring led to enhanced cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 10.5 | MCF-7 |
| Compound B | 8.3 | HeLa |
| Compound C | 12.0 | A549 |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Isoxazole derivatives are known to act as inhibitors of several enzymes involved in disease pathways, including kinases and phosphodiesterases. Molecular docking studies suggest that the compound may effectively bind to target enzymes, potentially altering their activity and providing therapeutic benefits .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of a series of isoxazole derivatives, including those with difluorophenyl substitutions. Results indicated that compounds with higher electron-withdrawing groups displayed enhanced activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Screening : A comprehensive screening of various isoxazole derivatives revealed that modifications at specific positions significantly influenced anticancer activity. The study highlighted a derivative with a similar structure to our compound, which showed potent inhibition of breast cancer cell growth with an IC50 value of 9 μM .
- Enzyme Interaction Studies : Molecular docking simulations have demonstrated that the compound binds effectively to the active site of certain kinases, suggesting its potential as a therapeutic agent in cancer treatment by inhibiting key signaling pathways involved in tumor growth .
Eigenschaften
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 6-oxopyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO5/c17-10-2-3-12(13(18)5-10)14-6-11(19-24-14)8-23-16(21)9-1-4-15(20)22-7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYXPRNOPAIYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)COC(=O)C3=COC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













